1-(3,5-Diaminopyridin-2-YL)ethanone
Description
1-(3,5-Diaminopyridin-2-YL)ethanone is a pyridine derivative featuring an ethanone (acetyl) group at position 2 of the pyridine ring and amino (-NH₂) substituents at positions 3 and 5. Such characteristics make it a candidate for applications in pharmaceuticals, agrochemicals, and coordination chemistry.
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
1-(3,5-diaminopyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H9N3O/c1-4(11)7-6(9)2-5(8)3-10-7/h2-3H,8-9H2,1H3 |
InChI Key |
QJTVKFIWZGWAOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Diaminopyridin-2-YL)ethanone typically involves the reduction of nitro-substituted precursors. One common method is the reduction of 3,5-dinitropyridine using iron powder in the presence of a suitable solvent . The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Diaminopyridin-2-YL)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Further reduction can lead to the formation of fully reduced amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, fully reduced amines, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,5-Diaminopyridin-2-YL)ethanone has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(3,5-Diaminopyridin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The amino groups on the pyridine ring can form hydrogen bonds and interact with various biological macromolecules, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound differs from related pyridine- and heterocycle-based ethanones in substituent type, position, and aromatic system:
Physico-Chemical Properties
- Solubility: The target compound’s amino groups enhance solubility in polar solvents (e.g., water, ethanol) compared to methyl- or methoxy-substituted analogs, which exhibit lower polarity . The benzofuran derivative is likely more lipophilic due to its fused aromatic system.
- Stability: Amino groups may increase susceptibility to oxidation compared to methyl or methoxy substituents, which are more chemically inert .
- Electronic Effects: The amino groups in the target compound strongly activate the pyridine ring toward electrophilic substitution, whereas methoxy (in ) and methyl (in ) groups exert milder electron-donating effects.
Research Findings and Key Insights
- Substituent Position Effects : The target compound’s substituents at positions 2, 3, and 5 create a steric and electronic environment distinct from analogs like (substituents at 3, 5, and 4), influencing regioselectivity in further reactions.
- Biological Activity: Amino-substituted pyridines often exhibit enhanced bioactivity compared to alkylated analogs. For example, amino groups in antimalarial drugs improve target binding via hydrogen bonding, a trait the target compound may share .
- Thermal Stability: Methyl and methoxy substituents (as in and ) generally improve thermal stability over amino groups, which may decompose at elevated temperatures.
Q & A
Q. What are the recommended synthetic routes for 1-(3,5-Diaminopyridin-2-YL)ethanone, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
- Core Approach : Multi-step synthesis involving nucleophilic substitution or condensation reactions. For example:
- Start with a pyridine derivative (e.g., 3,5-diaminopyridine) and acetylate using acetyl chloride or acetic anhydride under controlled pH (6–7) to avoid over-acetylation.
- Use reflux conditions (80–100°C) with anhydrous solvents (e.g., THF, DMF) and catalytic bases (e.g., triethylamine) to drive the reaction .
- Optimization Strategies :
- Monitor reaction progress via TLC or HPLC.
- Adjust stoichiometry of acetylating agents (1.2–1.5 equivalents) to minimize side products.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?
Methodological Answer:
- 1H/13C NMR :
- IR Spectroscopy :
- Mass Spectrometry (MS) :
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound, and what software tools are recommended?
Methodological Answer:
- Single-Crystal Growth : Use slow evaporation (e.g., ethanol/water mixtures) to obtain high-quality crystals .
- Data Collection : Employ a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
- Refinement : Use SHELX (SHELXL for refinement, SHELXS for structure solution) to model hydrogen bonding and torsional angles. Validate with R-factor (<5%) and electron density maps .
Q. Table 1: Example Crystallographic Parameters (Hypothetical)
| Parameter | Value |
|---|---|
| Space group | P 1 |
| Unit cell (Å, °) | a=5.2, b=7.1, c=8.3 |
| Z | 2 |
| R-factor (%) | 4.2 |
Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?
Methodological Answer:
- Step 1 : Cross-validate with multiple techniques:
- Step 2 : Re-examine sample purity. Impurities (e.g., unreacted starting materials) may distort signals. Re-purify and reacquire spectra .
Q. What experimental precautions are critical for handling this compound due to its stability and reactivity?
Methodological Answer:
- Stability :
- Reactivity :
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or solubility profiles across studies?
Methodological Answer:
- Root Causes : Polymorphism, solvate formation, or impurities.
- Resolution Steps :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
